3-O-Acetyl-4,6-O-isopropylidene-D-glucal
Overview
Description
3-O-Acetyl-4,6-O-isopropylidene-D-glucal: is a chemical compound with the molecular formula C11H16O5 . It is a derivative of D-glucal, a sugar molecule, and is characterized by the presence of acetyl and isopropylidene groups. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
3-O-Acetyl-4,6-O-isopropylidene-D-glucal is primarily used as a building block in the synthesis of oligosaccharides . It interacts with other molecules in both solution and solid-phase to form complex structures .
Mode of Action
The compound undergoes reactions with other molecules to form new structures. For example, it can react with alcohols in the presence of boron trifluoride to give 4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enopyranosides .
Biochemical Pathways
It is known to be involved in the synthesis of oligosaccharides , which play crucial roles in various biological processes, including cell-cell recognition and signaling.
Result of Action
The primary result of the action of this compound is the formation of new molecular structures, such as oligosaccharides . These structures can have various effects at the molecular and cellular levels, depending on their specific composition and arrangement.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactants (such as alcohols and boron trifluoride) can affect its reactivity . Additionally, factors such as pH, temperature, and solvent can also influence its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal typically involves the protection of the hydroxyl groups of D-glucal. One common method includes the acetylation of the 3-hydroxyl group and the formation of an isopropylidene acetal at the 4,6-positions. The reaction conditions often involve the use of acetic anhydride and an acid catalyst for acetylation, and acetone with an acid catalyst for isopropylidene formation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions: 3-O-Acetyl-4,6-O-isopropylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the acetyl or isopropylidene groups.
Substitution: The acetyl and isopropylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-O-Acetyl-4,6-O-isopropylidene-D-glucal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Comparison with Similar Compounds
3,4,6-Tri-O-acetyl-D-glucal: This compound is similar in structure but has three acetyl groups instead of one acetyl and one isopropylidene group.
4,6-O-Isopropylidene-D-glucal: This compound lacks the acetyl group at the 3-position.
Uniqueness: 3-O-Acetyl-4,6-O-isopropylidene-D-glucal is unique due to its specific combination of acetyl and isopropylidene groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in selective synthetic transformations and as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
[(4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-7(12)15-8-4-5-13-9-6-14-11(2,3)16-10(8)9/h4-5,8-10H,6H2,1-3H3/t8-,9-,10+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKNNUBJVJGXIN-BBBLOLIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=COC2C1OC(OC2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C=CO[C@H]2[C@H]1OC(OC2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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